molecular formula C13H22N2O5 B3303658 2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 92132-25-7

2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3303658
CAS No.: 92132-25-7
M. Wt: 286.32 g/mol
InChI Key: RNCFSKLCUPXAEU-SECBINFHSA-N
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Description

2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a methoxycarbonylmethyl-carbamoyl substituent at the 2-position. This structure combines steric protection (via the Boc group) with a functionalized carbamate side chain, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during reactions . The methoxycarbonylmethyl-carbamoyl moiety may participate in further derivatization, such as hydrolysis to carboxylic acids or coupling reactions, enabling applications in drug discovery (e.g., protease inhibitors or enzyme modulators) .

Properties

IUPAC Name

tert-butyl (2R)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSKLCUPXAEU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 92132-25-7, is a pyrrolidine derivative. Its molecular formula is C13H22N2O5C_{13}H_{22}N_2O_5, and it features a tert-butyl ester group which influences its solubility and biological activity. The compound is characterized by its ability to interact with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that pyrrolidine derivatives, including the compound , can act as inhibitors of metalloproteases, particularly zinc-dependent enzymes such as endothelin-converting enzyme (ECE). These enzymes are implicated in several pathophysiological conditions, including hypertension and ischemic diseases. The inhibition of such enzymes may lead to therapeutic benefits in conditions associated with vasoconstriction and organ protection .

Cytostatic and Cerebroprotective Effects

The compound has shown promise as a cytostatic agent, which means it can inhibit cell growth and division. This property is particularly relevant in cancer therapy, where controlling tumor growth is crucial. Additionally, its cerebroprotective effects suggest potential applications in neuroprotection during ischemic events or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives similar to this compound:

  • Inhibition of Endothelin-Converting Enzyme : A study highlighted that pyrrolidine derivatives effectively inhibit ECE, leading to reduced vasoconstriction and improved blood flow in animal models .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotective Properties : Research has indicated that the compound may protect neuronal cells from damage induced by oxidative stress, which is relevant for conditions like stroke or traumatic brain injury .

Data Tables

Biological Activity Effect Observed Reference
Enzyme InhibitionInhibits endothelin-converting enzyme
Cytostatic ActivityReduces cell proliferation in cancer cells
NeuroprotectionProtects against oxidative stress

Comparison with Similar Compounds

Structurally analogous compounds share the pyrrolidine-1-carboxylic acid tert-butyl ester core but differ in substituents at the 2-position. These variations influence reactivity, physical properties, and biological activity. Below is a detailed comparison:

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences

Compound Name (Substituent at 2-position) Molecular Formula Synthesis Method Physical State Key Applications References
2-(Methoxycarbonylmethyl-carbamoyl) C14H24N2O5 Carbamoylation of Boc-pyrrolidine intermediates Oil/Liquid (predicted) Drug intermediates, enzyme inhibitors
2-(Toluene-4-sulfonyloxymethyl) C17H25NO5S Tosylation of 2-hydroxymethyl-Boc-pyrrolidine Solid Leukotriene A4 hydrolase inhibitors
2-(4-Formylbenzyl) C20H27NO3 Heck coupling with 4-bromobenzaldehyde Colorless oil (rotamers) Benzylic amine precursors
2-(4-Acetylbenzyl) C21H29NO3 Similar to above, with 4-bromoacetophenone White solid (rotamers) Heterocyclic building blocks
2-(Hydroxymethyl) C11H21NO3 Reduction or direct substitution Liquid Intermediate for sulfonate esters
2-(Benzooxazol-2-ylsulfanylmethyl) C17H22N2O3S Thioether formation Solid (predicted) Anticancer or antimicrobial agents
Reactivity and Functional Group Analysis
  • Methoxycarbonylmethyl-carbamoyl : Offers dual reactivity: the carbamate can undergo hydrolysis to generate amines, while the ester group is amenable to nucleophilic substitution or reduction .
  • Toluene-4-sulfonyloxymethyl : Acts as a leaving group (e.g., in nucleophilic substitutions), critical for synthesizing inhibitors like leukotriene A4 hydrolase blockers .
  • Formyl/Acetylbenzyl : The aldehyde and ketone groups enable condensation reactions (e.g., with amines to form Schiff bases), useful in asymmetric synthesis .
  • Hydroxymethyl : A versatile precursor for further functionalization (e.g., tosylation in or silylation in ) .
Physical and Spectral Properties
  • Rotamerism : Compounds like 2-(4-formylbenzyl) and 2-(4-acetylbenzyl) exhibit 1:1 rotameric mixtures in NMR due to restricted rotation around the benzyl-pyrrolidine bond .
  • Solubility : Boc-protected derivatives (e.g., 2-hydroxymethyl) are soluble in polar aprotic solvents (e.g., DCM, THF), whereas sulfonate esters () require polar solvents like pyridine for synthesis .

Q & A

Q. What safety protocols are essential when handling intermediates prone to exothermic decomposition during large-scale reactions?

  • Methodological Answer : Calorimetry (e.g., RC1e) identifies exothermic peaks. Small-scale pilot reactions (<10 g) under inert atmosphere (N₂/Ar) precede scale-up. Emergency quenching systems (e.g., cold baths) and PPE (face shields, flame-resistant gloves) are mandatory. Safety data from analogous tert-butyl esters guide risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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